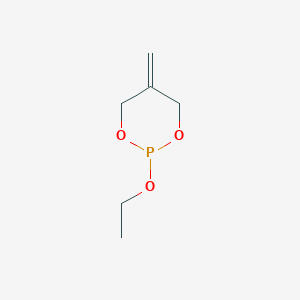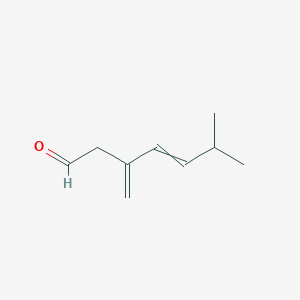![molecular formula C14H18O2 B14589730 1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol CAS No. 61555-22-4](/img/structure/B14589730.png)
1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized derivatives of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used under various conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine]:
Uniqueness: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and developments may uncover even more applications and benefits of this intriguing compound.
Properties
CAS No. |
61555-22-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-cyclohexane]-1,1'-diol |
InChI |
InChI=1S/C14H18O2/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(14)16/h1-4,11,13,15-16H,5-9H2 |
InChI Key |
QBGBOWNMLLAMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CC3=CC=CC=C3C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


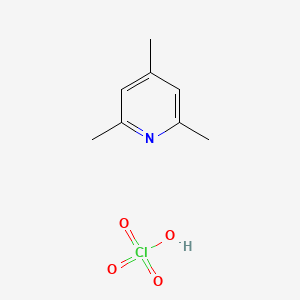
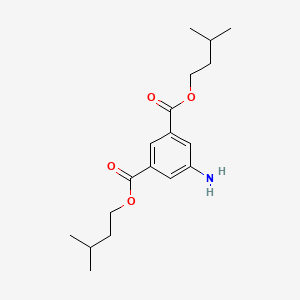
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
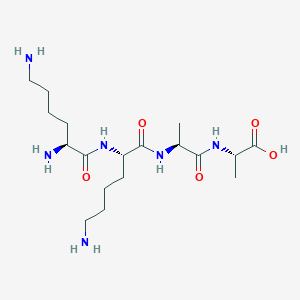
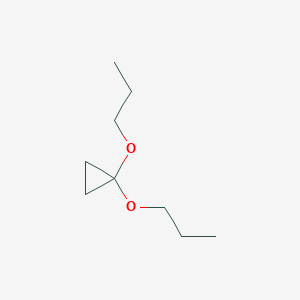

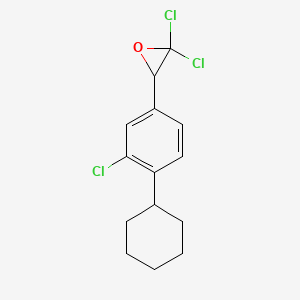
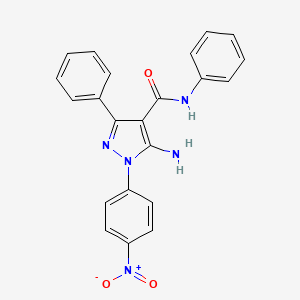
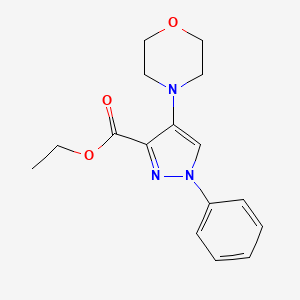
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)

